molecular formula C15H21FN2O2 B2681543 (E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide CAS No. 2411335-55-0

(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide

Cat. No. B2681543
CAS RN: 2411335-55-0
M. Wt: 280.343
InChI Key: MFYATHFEKNCQKZ-QPJJXVBHSA-N
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Description

This compound is an organic molecule with several functional groups, including an amide group, a dimethylamino group, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the dimethylamino and fluorophenyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a but-2-enamide backbone with a dimethylamino group at one end and a fluorophenylmethyl group at the other. The presence of the double bond in the backbone and the polar amide group could result in interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in various reactions, such as hydrolysis or condensation, and the double bond in the backbone could undergo addition reactions. The fluorophenyl group might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and the dimethylamino group could make the compound soluble in polar solvents. The fluorine atom in the fluorophenyl group could also influence the compound’s properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-17(2)8-4-7-15(20)18(9-10-19)12-13-5-3-6-14(16)11-13/h3-7,11,19H,8-10,12H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYATHFEKNCQKZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CCO)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CCO)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide

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